CPPA is a synthetic organophosphonate with the chemical formula C3H7O3P []. It is a structural analog of diaminotetraacetic acid (DTPA) but possesses superior antibacterial activity [].
The key feature of CPPA's structure is the cis-configured propenyl group (C=C-H) attached to a central phosphonic acid moiety (P(=O)(OH)2). The cis configuration refers to the arrangement of the two hydrogens on the same side of the double bond. This specific structure is believed to be crucial for its biological activity [].
One method for synthesizing CPPA involves reacting propargyl alcohol with phosphorus trichloride at high temperatures. This forms an intermediate product, which rearranges to propadienylphosphonic dichloride. Finally, catalytic hydrogenation and hydrolysis yield cis-propenylphosphonic acid [].
CPPA acts as a potent inhibitor of fatty acid biosynthesis in bacteria []. It disrupts this vital process by binding to a specific enzyme involved in the pathway. This deprives bacteria of essential building blocks for their cell membranes, hindering their growth and survival [].
Studies suggest that CPPA exhibits efficacy against various bacterial strains, including those resistant to conventional antibiotics []. This makes it a promising candidate for developing new broad-spectrum antibiotics.
A study by Liu et al. (2013) demonstrated the effectiveness of CPPA against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen []. CPPA displayed significant antibacterial activity against MRSA strains, highlighting its potential for treating infections caused by these resistant bacteria [].
Cis-Propenylphosphonic acid exhibits significant biological activity. It has been shown to inhibit certain bacterial growth by interacting with phosphotungstic acid, which binds to carboxylic acid groups in bacterial membranes, disrupting their function. This property makes it a candidate for developing antibacterial agents . Additionally, its derivatives have been explored for their herbicidal properties, indicating potential applications in agriculture.
The synthesis of cis-propenylphosphonic acid typically involves several steps:
Alternative methods may involve direct hydrogenation or other catalytic processes that streamline synthesis while maintaining yield and purity.
Cis-Propenylphosphonic acid has various applications:
Studies on cis-propenylphosphonic acid have focused on its interactions with biological systems. For instance, research indicates that it can bind effectively with components of bacterial membranes, leading to disruption and inhibition of growth. Investigations into its epoxidation reactions provide insights into its reactivity and potential pathways for synthetic modifications .
Cis-Propenylphosphonic acid shares structural similarities with other organophosphorus compounds but stands out due to its specific propenyl group configuration and biological properties. Here are some similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Propan-1-phosphonic acid | Aliphatic phosphonic acid | Lacks double bond; less reactive than cis-propenyl |
| Propadienylphosphonic acid | Unsaturated phosphonic acid | Contains a longer carbon chain; different reactivity |
| 2-Methylpropane-1-phosphonic acid | Branched aliphatic phosphonic | Different branching; altered biological activity |
Cis-propenylphosphonic acid's unique double bond configuration allows for distinct reactivity patterns that are not present in these similar compounds, making it particularly useful in specific
Catalytic hydrogenation of propadienylphosphonic acid derivatives is the most widely used method for cPPA synthesis. Key systems include:
Palladium-Based Catalysts:
Nickel-Raney Catalysts:
Comparative Performance
| Catalyst | Conditions | Yield (%) | Stereoselectivity | Source |
|---|---|---|---|---|
| 5% Pd/C | 2.2 MPa H₂, toluene | 50.45 | 85% cis | |
| Ni-Raney | Hydrazine hydrate, RT | 90+ | >95% cis | |
| Lindlar | 1.5 MPa H₂, benzene | 52.58 | 97% cis |
Propargyl alcohol serves as the primary precursor for cPPA via phosphorus trichloride (PCl₃)-mediated reactions:
Propargyl Alcohol + PCl₃:
Esterification:
Mechanistic Insight:
The Kinnear reaction mechanism dominates, where PCl₃ acts as both reactant and solvent, with HCl catalysis accelerating intermediate formation.
PCl₃ enables nucleophilic substitution and cyclization:
Critical Parameters:
Solvent polarity dictates reaction kinetics and intermediate stability:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Intermediate Stability | Source |
|---|---|---|---|---|
| Benzene | 2.3 | 0.45 | High | |
| Dichloromethane | 8.9 | 0.78 | Moderate | |
| Toluene | 2.4 | 0.50 | High |
Non-polar solvents (e.g., benzene) stabilize dichloride intermediates by minimizing hydrolysis. Polar aprotic solvents accelerate initial substitution but require anhydrous conditions.
Hydrazine hydrate reduces propadienylphosphonate esters to cPPA without external H₂:
Advantages Over H₂ Gas:
Limitations:
Bacillus species, particularly Bacillus simplex and Bacillus subtilis, exhibit remarkable efficiency in converting cPPA to fosfomycin. Bacillus simplex strain S101 achieves an 81.3% conversion ratio under optimized conditions, utilizing glycerol as a carbon source and vanadium ions as essential cofactors [1]. The absence of growth on cPPA-alone media underscores the necessity of auxiliary carbon sources for microbial vitality during biotransformation [1].
In Bacillus subtilis, the fosB gene encodes a metallothiol transferase critical for fosfomycin resistance. This enzyme employs magnesium ions and L-cysteine as cofactors to detoxify fosfomycin via thiol conjugation, highlighting a dual role in both antibiotic synthesis and self-protection [2]. The ςW-dependent expression of fosB further links fosfomycin production to stress-responsive regulatory networks in Bacillus [2].
Hydration states significantly influence enzymatic activity in cPPA-epoxidizing microbes. Proteomic analyses of Bacillus species reveal upregulated dehydratases and chaperones under low-water-activity conditions, ensuring protein stability during prolonged bioconversion [8]. For instance, glycerol-induced osmoprotection enhances epoxidase efficiency by mitigating cellular desiccation stress, enabling sustained fosfomycin production at cPPA concentrations up to 2,000 µg/ml [1].
The stereospecific epoxidation of cPPA to (−)-cis-1,2-epoxypropylphosphonic acid (fosfomycin) requires precise geometric alignment at microbial active sites. Penicillium spinulosum achieves 90% stereoselective conversion by delaying epoxidation until glucose depletion, thereby avoiding substrate inhibition [3].
Structural studies of (S)-2-hydroxypropylphosphonic acid epoxidase (HPPE) reveal a binuclear Fe²⁺/Zn²⁺ center that polarizes the substrate’s C1–H bond, enabling flavin mononucleotide (FMN)-mediated hydrogen abstraction [5]. This mechanism ensures exclusive formation of the (1R,2S)-epoxide configuration characteristic of bioactive fosfomycin [5]. Mutagenesis experiments confirm that HPPE’s N-terminal helix-turn-helix domain stabilizes the transition state, preventing racemization during ring closure [6].
(S)-2-Hydroxypropylphosphonic acid (HPP) emerges as a pivotal intermediate in cPPA-derived fosfomycin pathways. In Pseudomonas syringae, a methylcobalamin-dependent methyltransferase converts hydroxyethylphosphonate to HPP, which is subsequently epoxidized by HppE [7]. Stereochemical fidelity at this stage is paramount: while (S)-HPP yields fosfomycin, (R)-HPP undergoes oxidative diversion to 2-oxopropylphosphonic acid, necessitating strict enantiomeric control [7].
Radical trapping studies using cyclopropyl-substituted HPP analogs demonstrate that HppE generates C1-centered radicals during (S)-HPP processing, whereas (R)-HPP derivatives form destabilizing C2 radicals that inactivate the enzyme [6]. These findings underscore the enzyme’s inability to tolerate stereochemical deviations at the substrate’s C2 position.
The terminal oxidation of HPP to fosfomycin involves coordinated dehydrogenase activity. HppE’s FMN cofactor accepts hydride equivalents from HPP’s secondary alcohol, generating a ketone intermediate that undergoes nucleophilic attack by the adjacent phosphonate oxygen [5]. This concerted dehydrogenation-epoxidation mechanism bypasses free oxonium ion formation, minimizing side reactions [5].
In Streptomyces wedmorensis, a thiamine-dependent decarboxylase channels phosphonopyruvate into the pathway, while NADPH-dependent reductases ensure stoichiometric reduction of phosphonoacetaldehyde to hydroxyethylphosphonate [7]. These auxiliary dehydrogenases maintain metabolic flux toward HPP, achieving fosfomycin titers exceeding 1,800 µg/ml in industrial bioreactors [1].
Table 1: Key Enzymes in cPPA Biotransformation
| Enzyme | Function | Cofactors | Source Organism |
|---|---|---|---|
| HppE | Stereospecific epoxidation | Fe²⁺, FMN | Pseudomonas syringae |
| FosB | Fosfomycin resistance | Mg²⁺, L-cysteine | Bacillus subtilis |
| SAM-dependent methyltransferase | HPP methylation | Methylcobalamin | Streptomyces fradiae |
| Thiamine decarboxylase | Phosphonopyruvate decarboxylation | Thiamine pyrophosphate | Streptomyces wedmorensis |
Corrosive